molecular formula C17H12F3NO4 B10763799 1-(2-Phenoxyethyl)-5-(trifluoromethoxy)indoline-2,3-dione

1-(2-Phenoxyethyl)-5-(trifluoromethoxy)indoline-2,3-dione

Cat. No.: B10763799
M. Wt: 351.28 g/mol
InChI Key: LSQVHDRSPDDZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ML326 involves a multi-dimensional iterative parallel synthesis effort. Initially, high-throughput screening identified several weak M5 positive allosteric modulators with a structurally related isatin core. The synthetic route involves grafting a phenethyl ether linkage onto the cores of previously identified probes, ML129 and ML172 . The reaction conditions typically involve heating the reaction mixture in a microwave reactor to 160°C for 10 minutes, followed by cooling, dilution with dichloromethane, and washing with brine .

Chemical Reactions Analysis

ML326 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ML326 has several scientific research applications:

    Chemistry: It is used as a tool compound to study the structure-activity relationships of muscarinic acetylcholine receptors.

    Biology: It helps in understanding the physiological roles of the M5 receptor in various biological processes.

    Medicine: It has potential therapeutic applications in treating neurological disorders due to its selective modulation of the M5 receptor.

    Industry: It can be used in the development of new drugs targeting the muscarinic acetylcholine receptors.

Mechanism of Action

ML326 exerts its effects by selectively modulating the M5 muscarinic acetylcholine receptor. It enhances the receptor’s response to its endogenous agonist, acetylcholine, by binding to an allosteric site distinct from the orthosteric site. This binding induces a conformational change in the receptor, increasing its affinity for acetylcholine and enhancing its signaling pathways .

Comparison with Similar Compounds

ML326 is unique due to its high selectivity and potency as a positive allosteric modulator of the M5 receptor. Similar compounds include ML129 and ML172, which were the precursors in the development of ML326. These compounds also modulate the M5 receptor but with lower potency and selectivity compared to ML326 .

Properties

Molecular Formula

C17H12F3NO4

Molecular Weight

351.28 g/mol

IUPAC Name

1-(2-phenoxyethyl)-5-(trifluoromethoxy)indole-2,3-dione

InChI

InChI=1S/C17H12F3NO4/c18-17(19,20)25-12-6-7-14-13(10-12)15(22)16(23)21(14)8-9-24-11-4-2-1-3-5-11/h1-7,10H,8-9H2

InChI Key

LSQVHDRSPDDZCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)OC(F)(F)F)C(=O)C2=O

Origin of Product

United States

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